Benzoyl-dl-methionine
CAS No.: 4703-38-2
VCID: VC21543135
Molecular Formula: C12H15NO3S
Molecular Weight: 253.32 g/mol
* For research use only. Not for human or veterinary use.

Description |
Benzoyl-dl-methionine is a derivative of the amino acid methionine, where a benzoyl group is attached to the amino group of methionine. It is a white to almost white powder or crystal with a molecular formula of C12H15NO3S and a molecular weight of 253.32 g/mol . This compound is used in various biochemical and pharmaceutical applications due to its unique properties and reactivity. Synthesis and ApplicationsBenzoyl-dl-methionine can be synthesized through the reaction of methionine with benzoyl chloride in the presence of a base. It is used in peptide synthesis and as a precursor for other compounds. Additionally, its derivatives are studied for their potential biological activities. Research FindingsWhile specific research on benzoyl-dl-methionine itself is limited, studies on similar compounds like benzoyl methionine provide insights into its potential reactivity and applications. For instance, benzoyl methionine has been studied for its oxidation behavior in the presence of carbohydrate compounds. In these studies, benzoyl methionine was found to be oxidized to benzoyl methionine sulfoxide, especially in the presence of Amadori rearrangement products (ARPs) . Biological and Chemical ReactionsBenzoyl methionine, similar to benzoyl-dl-methionine, can act as a radical scavenger, influencing carbohydrate degradation pathways. This property suggests potential applications in food chemistry and biochemistry, particularly in systems with low fat content where protein oxidation is significant . |
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CAS No. | 4703-38-2 |
Product Name | Benzoyl-dl-methionine |
Molecular Formula | C12H15NO3S |
Molecular Weight | 253.32 g/mol |
IUPAC Name | 2-benzamido-4-methylsulfanylbutanoic acid |
Standard InChI | InChI=1S/C12H15NO3S/c1-17-8-7-10(12(15)16)13-11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16) |
Standard InChIKey | PPFRJEXUPZWQPI-UHFFFAOYSA-N |
SMILES | CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1 |
Canonical SMILES | CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1 |
Synonyms | N-Benzoyl-dl-methionine;Benzoyl-dl-methionine;4703-38-2;PPFRJEXUPZWQPI-UHFFFAOYSA-N;2-(benzoylamino)-4-(methylsulfanyl)butanoicacid;4-(methylsulfanyl)-2-(phenylformamido)butanoicacid;4-methylthio-2-(phenylcarbonylamino)butanoicacid;NSC164655;Bz-DL-Met-OH;AC1Q4HCM;AC1Q4HCN;ACMC-1ALU5;AC1L6O9A;N-(phenylcarbonyl)methionine;MLS000775497;B1754_SIGMA;SCHEMBL1158031;CHEMBL1720508;N-Benzoyl(methyl)homocysteine#;CTK1D7881;MolPort-001-794-406;HMS2641P14;ANW-30478;NSC522616;SBB043338 |
PubChem Compound | 295480 |
Last Modified | Aug 15 2023 |
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